2-Chloro-4-(6-fluoropyridin-2-yl)phenol
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Overview
Description
2-Chloro-4-(6-fluoropyridin-2-yl)phenol is an organic compound that belongs to the class of halogenated phenols and fluoropyridines. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both chlorine and fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(6-fluoropyridin-2-yl)phenol typically involves the introduction of chlorine and fluorine atoms into the phenol and pyridine rings, respectively. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes halogenation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability . The use of advanced purification methods, including column chromatography and recrystallization, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(6-fluoropyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or modify the aromatic ring.
Substitution: Both the chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-4-(6-fluoropyridin-2-yl)phenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(6-fluoropyridin-2-yl)phenol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The compound can modulate the activity of enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Similar structure but lacks the pyridine ring.
4-(6-Fluoropyridin-2-yl)phenol: Similar structure but lacks the chlorine atom.
2-Chloro-6-fluoropyridine: Similar structure but lacks the phenol group.
Uniqueness
2-Chloro-4-(6-fluoropyridin-2-yl)phenol is unique due to the combination of chlorine and fluorine atoms on both the phenol and pyridine rings. This dual halogenation imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C11H7ClFNO |
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Molecular Weight |
223.63 g/mol |
IUPAC Name |
2-chloro-4-(6-fluoropyridin-2-yl)phenol |
InChI |
InChI=1S/C11H7ClFNO/c12-8-6-7(4-5-10(8)15)9-2-1-3-11(13)14-9/h1-6,15H |
InChI Key |
GDGBQGWWESWXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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